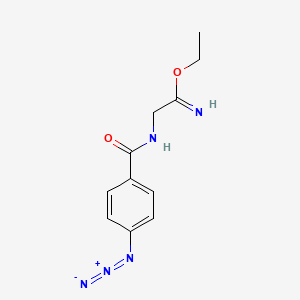![molecular formula C11H15N4O7PS B1228536 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 59911-56-7](/img/structure/B1228536.png)
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is a single-stranded polyribonucleotide known for its potent inhibition of human immunodeficiency virus (HIV) replication. It is unique as it is the first homopolyribonucleotide devoid of Watson-Crick hydrogen bonding sites to demonstrate such activity . This compound has shown effectiveness against various strains of HIV, including drug-resistant isolates .
Vorbereitungsmethoden
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is synthesized through a series of chemical reactions involving the methylation and thiolation of inosinic acid. The synthetic route typically involves the use of methylating agents and thiolating reagents under controlled conditions to achieve the desired modifications . Industrial production methods are not extensively documented, but laboratory-scale synthesis involves precise control of reaction conditions to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophilic reagents like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified nucleotides with altered functional groups .
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of scientific research applications:
Wirkmechanismus
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects by inhibiting the replication of HIV at multiple stages. It interferes with the early events of virus entry into target cells and inhibits the reverse transcriptase enzyme, which is crucial for viral replication . The compound inhibits both the polymerase and RNase H activities of the reverse transcriptase enzyme, preventing the synthesis of viral DNA . Additionally, it inhibits the fusion of gp120-expressing and CD4-expressing cells, further blocking viral entry .
Vergleich Mit ähnlichen Verbindungen
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique compared to other similar compounds due to its lack of Watson-Crick hydrogen bonding sites and its potent inhibition of HIV replication . Similar compounds include:
Poly(adenylic-uridylic acid): Another polyribonucleotide with antiviral activity.
Thiolated polynucleotides: Compounds with similar thiolation modifications but different base compositions.
Ampligen: A polynucleotide with immunomodulatory properties.
This compound stands out due to its specific modifications and its ability to inhibit a broad range of HIV strains, including drug-resistant isolates .
Eigenschaften
CAS-Nummer |
59911-56-7 |
|---|---|
Molekularformel |
C11H15N4O7PS |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N4O7PS/c1-14-3-13-9-6(11(14)24)12-4-15(9)10-8(17)7(16)5(22-10)2-21-23(18,19)20/h3-5,7-8,10,16-17H,2H2,1H3,(H2,18,19,20)/t5-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
HCARGLJVVIPUHU-VPCXQMTMSA-N |
SMILES |
CN1C=NC2=C(C1=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Isomerische SMILES |
CN1C=NC2=C(C1=S)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Kanonische SMILES |
CN1C=NC2=C(C1=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Synonyme |
poly M1S6I poly(1-methyl-6-thioinosinic acid) poly(m(1)S(6)I) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE](/img/structure/B1228472.png)
![2-(methylthio)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B1228473.png)
![2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1228476.png)
